

(-)**SHIN2**: A Comparative Analysis with Other SHMT Inhibitor Negative Controls

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Compound of Interest

Compound Name: (-)**SHIN2**
Cat. No.: B12393324

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In the realm of targeted cancer therapy, the inhibition of serine hydroxymethyltransferase (SHMT) has emerged as a promising strategy. SHMT plays a crucial role in one-carbon metabolism, providing the necessary building blocks for nucleotide synthesis and cell proliferation. Researchers developing and evaluating SHMT inhibitors, such as (+)**SHIN2**, require robust negative controls to ensure the observed effects are specific to SHMT inhibition. This guide provides a comparative overview of (-)**SHIN2**, the inactive enantiomer of (+)**SHIN2**, and its performance as a negative control in key experimental assays.

Data Presentation: (-)**SHIN2** vs. (+)**SHIN2**

The primary and most effective negative control for an SHMT inhibitor like (+)**SHIN2** is its own stereoisomer, (-)**SHIN2**. Enantiomers are mirror images of each other and can exhibit vastly different biological activities. In the case of **SHIN2**, the (+) enantiomer is the active inhibitor of SHMT, while the (-) enantiomer is designed to be inactive, making it an ideal negative control.

[1] The following table summarizes the comparative performance of (-)**SHIN2** and (+)**SHIN2** in cellular assays.

Parameter	(-)SHIN2 (Negative Control)	(+)SHIN2 (Active Inhibitor)	Cell Line	Reference
Effect on Cell Growth	No significant inhibition of cell proliferation.	Potent inhibition of cell proliferation.	HCT116	[2][3]
Impact on Purine Biosynthesis Intermediates	No significant alteration in the levels of purine biosynthetic pathway intermediates.	Accumulation of purine intermediates (e.g., AICAR, GAR) preceding one-carbon dependent reactions.	HCT116	[2][3]
Effect on Cellular Metabolism	Did not reveal metabolic alterations consistent with SHMT inhibition.	Induced metabolic changes characteristic of SHMT inhibition, which were reversible with exogenous formate.	HCT116	[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the key experimental protocols used to compare the activity of **(-)SHIN2** and **(+)SHIN2**.

Cell Growth Assay

This assay assesses the effect of the compounds on the proliferation of cancer cells.

- Cell Line: HCT116 (human colon cancer cells).

- Reagents: **(-)SHIN2**, (+)SHIN2, cell culture medium (DMEM supplemented with 10% fetal bovine serum), formate.
- Procedure:
 - HCT116 cells are seeded in multi-well plates and allowed to adhere overnight.
 - The cells are then treated with various concentrations of **(-)SHIN2** or (+)SHIN2. A parallel set of experiments is conducted in the presence of 1 mM formate to determine if the effects of the active inhibitor can be rescued.
 - After a specified incubation period (e.g., 72 hours), cell viability is measured using a standard method such as the crystal violet assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).
 - The results are expressed as the percentage of cell growth relative to a vehicle-treated control.

Metabolomic Analysis

This technique is used to obtain a global snapshot of the metabolic changes within cells upon treatment with the inhibitors.

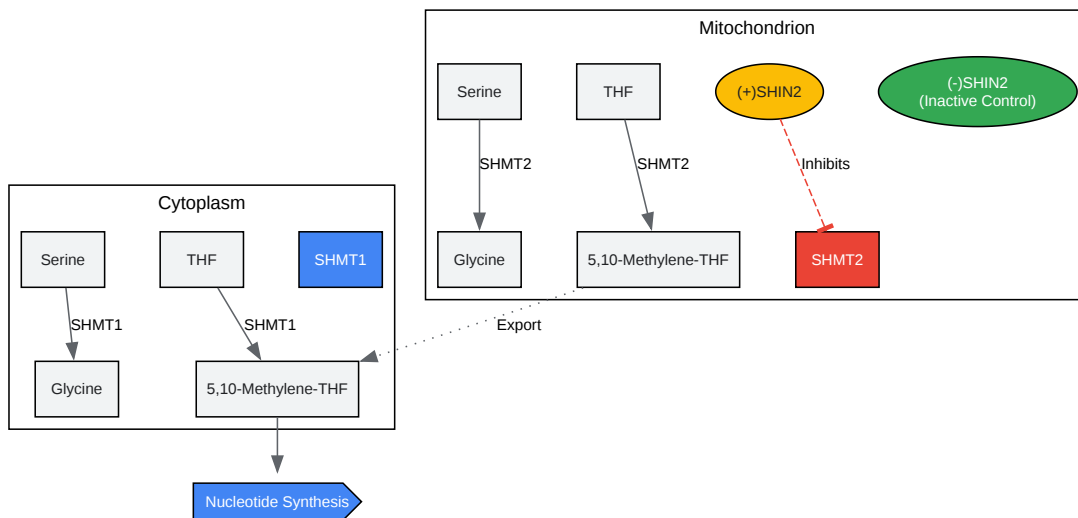
- Cell Line: HCT116.
- Reagents: **(-)SHIN2** (2 μ M), (+)SHIN2 (2 μ M), cell culture medium, formate.
- Procedure:
 - HCT116 cells are cultured and treated with **(-)SHIN2** or (+)SHIN2 for a specific duration (e.g., 24 hours).
 - Metabolites are extracted from the cells using a cold solvent mixture (e.g., methanol/water/chloroform).
 - The extracted metabolites are then analyzed by liquid chromatography-mass spectrometry (LC-MS).

- The data is processed to identify and quantify the levels of various metabolites, particularly those involved in the one-carbon metabolism and purine biosynthesis pathways.
- The levels of purine biosynthetic pathway intermediates in treated cells are normalized to the levels in vehicle-treated cells.^{[2][3]}

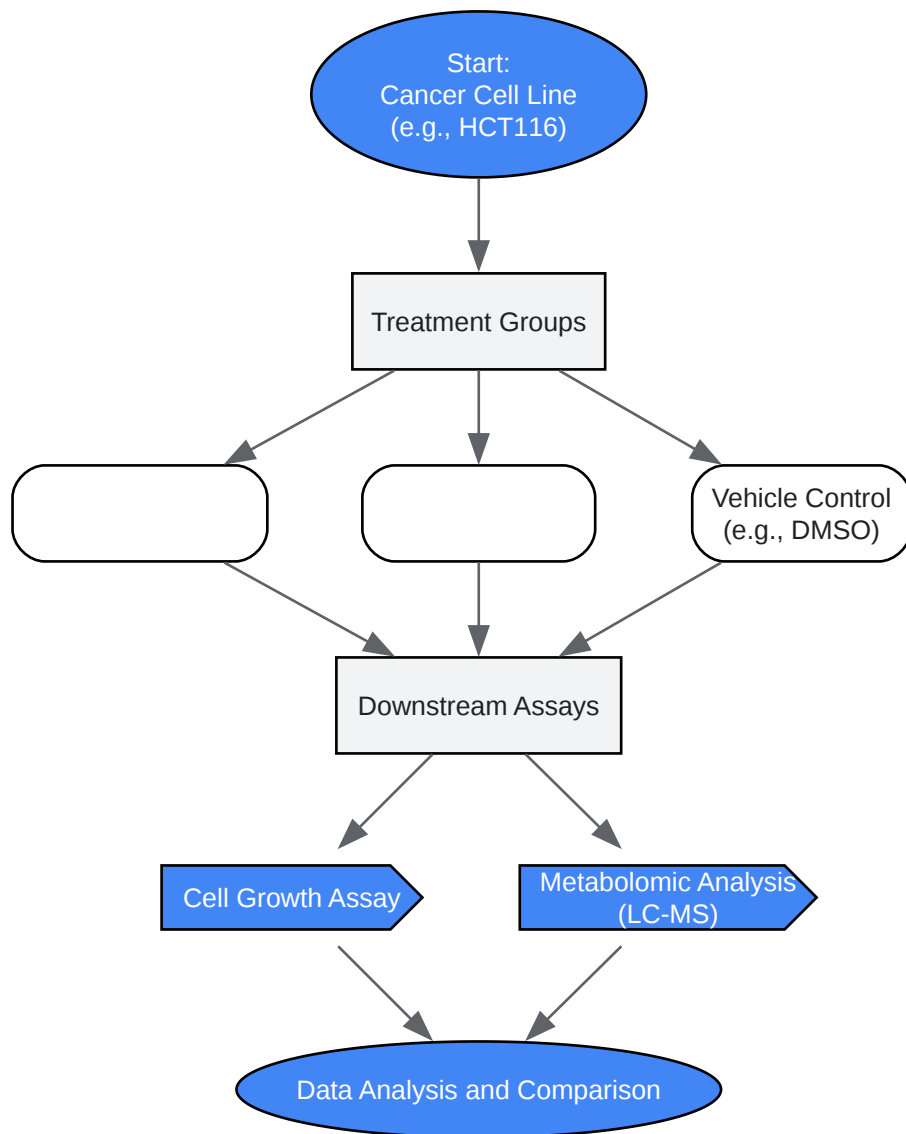
Mandatory Visualization

The following diagrams illustrate the mechanism of SHMT inhibition and the experimental workflow for comparing active and inactive enantiomers.

Mechanism of SHMT Inhibition by (+)SHIN2



Experimental Workflow for Comparing SHMT Inhibitor Enantiomers



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References

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- [2. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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